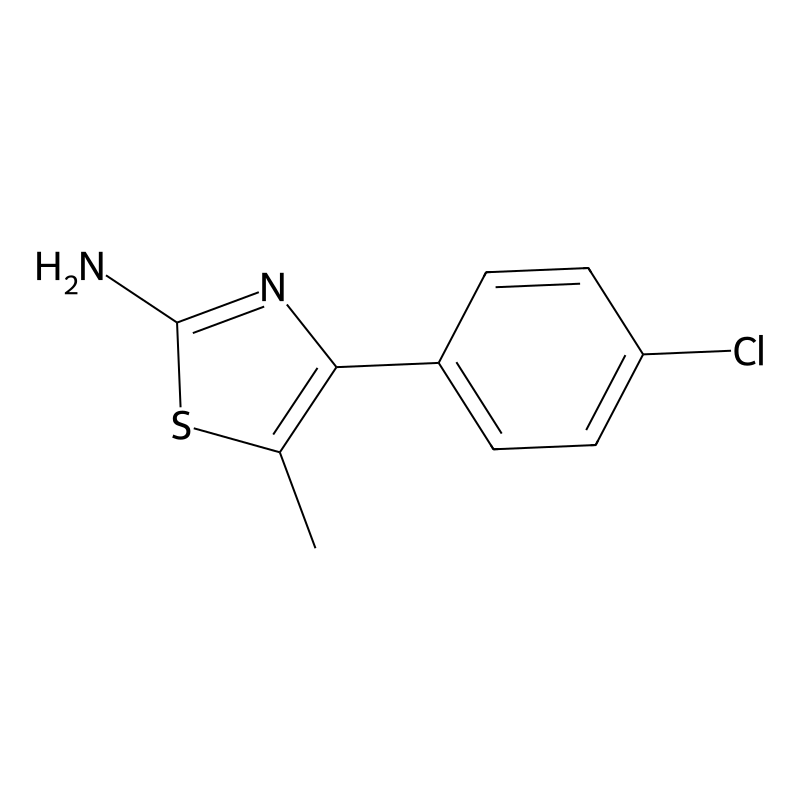

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound characterized by its thiazole ring and chlorophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 224.7 g/mol. The compound features a thiazole moiety, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties.

The structure includes a chlorophenyl group at the fourth position of the thiazole ring and a methyl group at the fifth position, which may influence its biological activity and solubility characteristics. Its synthesis and potential applications in pharmaceuticals make it an interesting subject for study in medicinal chemistry.

Due to the lack of specific research on 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, its mechanism of action is unknown. However, other thiazole derivatives can exhibit various biological activities depending on the substituent groups. Some thiazoles have been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties [].

Medicinal Chemistry

The presence of the thiazole ring and amine group suggests potential for this compound to be explored for its biological activity. Thiazole is a common pharmacophore found in various drugs, and amines are frequently involved in interactions with biological molecules [PubChem, "4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine", National Institutes of Health]. Chlorophenyl groups can also be involved in protein binding []. However, no documented research on the specific activity of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been found.

Material Science

Nitrogen-containing heterocyclic compounds, such as thiazoles, can have interesting properties for material science applications. Research into the potential uses of thiazole-containing molecules in areas like organic electronics or functional materials is ongoing. Whether 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine has specific properties relevant to these fields is unknown and requires further investigation.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The amine can be acylated to form amides, which may enhance its pharmacological properties.

- Condensation Reactions: The presence of the thiazole ring allows for potential condensation reactions with aldehydes or ketones.

These reactions could lead to derivatives with modified biological activities or improved pharmacokinetic properties.

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine exhibits notable biological activities. Research indicates that compounds containing thiazole rings often display:

- Antimicrobial Properties: Some studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Thiazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory conditions .

- Anticancer Activity: Certain thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine can be achieved through several methods:

- Hantzsch Reaction: A common method involves the condensation of appropriate thioureas with α-halo ketones under acidic conditions to yield thiazole derivatives.

- Bromination and Subsequent Reactions: Starting from 4-chlorobenzaldehyde and thiourea, bromination can be performed followed by cyclization to form the thiazole ring.

These methods typically involve refluxing the reactants in solvents such as ethanol or DMF (dimethylformamide) to promote reaction completion.

The primary applications of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine include:

- Pharmaceutical Development: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.

- Research Tool: Used in studies exploring the mechanisms of action of thiazole-containing compounds.

- Chemical Intermediates: Serves as an intermediate in synthesizing more complex molecules in organic synthesis.

Interaction studies are crucial for understanding how 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine interacts with biological targets. Key findings include:

- Enzyme Inhibition: Studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes, which play a significant role in inflammation pathways .

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with various protein targets involved in disease processes.

These interactions highlight the compound's potential therapeutic applications and guide further research into its efficacy and safety profiles.

Several compounds share structural similarities with 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Similarity Index | Unique Aspects |

|---|---|---|---|

| 4-(3-Chlorophenyl)-thiazol-2-amine | Chlorophenyl at different position | 0.99 | Different substitution pattern |

| 4-(2-Chlorophenyl)-thiazol-2-amine | Chlorophenyl at another position | 0.95 | Varying biological activity |

| 5-Methyl-4-phenylthiazol-2-amine | Phenyl instead of chlorophenyl | 0.77 | Potentially different pharmacological profile |

| 4-(3,4-Dichlorophenyl)-thiazol-2-amine | Multiple chlorines on phenyl | 0.97 | Enhanced reactivity due to multiple halogens |

The unique combination of a chlorophenyl group and a methyl substituent on the thiazole ring distinguishes this compound from others, potentially influencing its biological activity and applications in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant